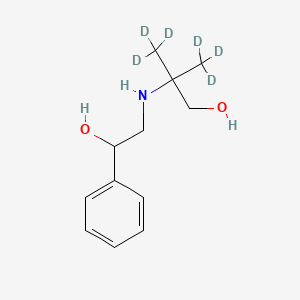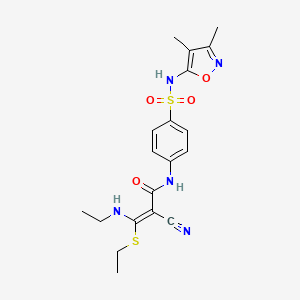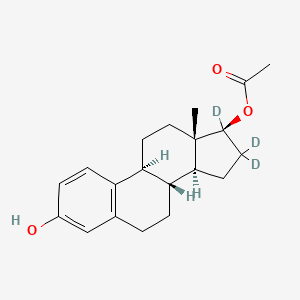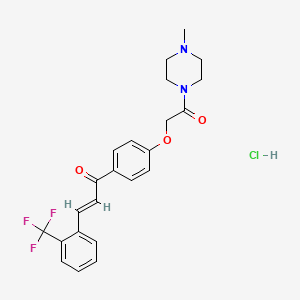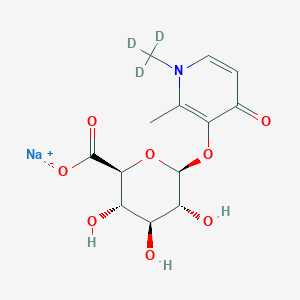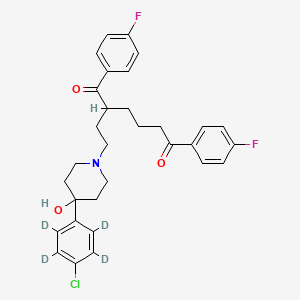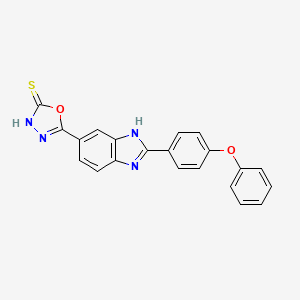
mPGES-1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microsomal prostaglandin E synthase-1 inhibitor 1 (mPGES-1-IN-1) is a compound that inhibits the activity of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the conversion of prostaglandin H2 to prostaglandin E2, a key mediator in inflammation and pain. Inhibiting mPGES-1 has potential therapeutic applications in treating inflammatory diseases, pain, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mPGES-1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure of the compound, often through cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity. This can involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
mPGES-1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, such as halogenation or nitration reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other substituents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
mPGES-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of mPGES-1 in prostaglandin biosynthesis and its inhibition
Biology: Investigated for its effects on cellular processes related to inflammation and cancer
Medicine: Potential therapeutic applications in treating inflammatory diseases, pain, and certain types of cancer
Industry: Used in the development of new anti-inflammatory drugs and cancer therapies
Mechanism of Action
mPGES-1-IN-1 exerts its effects by inhibiting the activity of mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to prostaglandin E2. This inhibition reduces the production of prostaglandin E2, a key mediator of inflammation and pain. The molecular targets and pathways involved include the cyclooxygenase pathway and various inflammatory signaling cascades .
Comparison with Similar Compounds
Similar Compounds
MF63: Another mPGES-1 inhibitor with antipyretic and analgesic effects.
Tricyclic Benzimidazole Derivatives: Effective and selective mPGES-1 inhibitors.
Azole-Containing Compounds: Promising mPGES-1 inhibitors identified through virtual screening and molecular dynamics simulations.
Uniqueness
mPGES-1-IN-1 is unique in its specific inhibition of mPGES-1 without affecting other prostaglandin synthases. This selectivity reduces the risk of side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase inhibitors .
Properties
Molecular Formula |
C21H14N4O2S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[2-(4-phenoxyphenyl)-3H-benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C21H14N4O2S/c28-21-25-24-20(27-21)14-8-11-17-18(12-14)23-19(22-17)13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12H,(H,22,23)(H,25,28) |
InChI Key |
JNVAVIXHRVMILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C5=NNC(=S)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


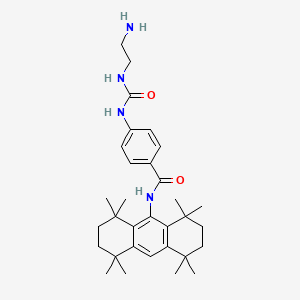
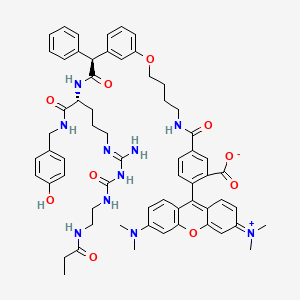
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
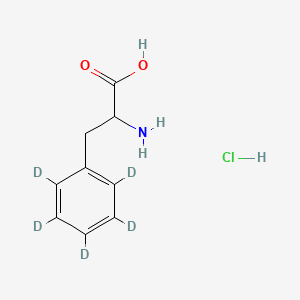
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

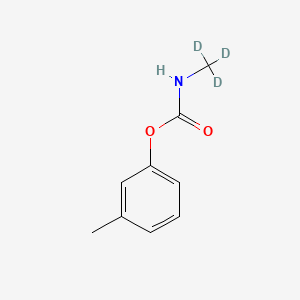
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
